molecular formula C12H18Br6 B13414643 (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane

Cat. No.: B13414643
M. Wt: 659.8 g/mol
InChI Key: DEIGXXQKDWULML-AEEJMBFOSA-N
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Description

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane is a highly brominated compound known for its flame-retardant properties. This compound is part of the hexabromocyclododecane (HBCD) family, which is widely used in various industrial applications to enhance fire resistance in materials such as polystyrene foam used in building insulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the bromination of cyclododecane. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in large reactors, ensuring consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) .

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols under mild to moderate temperature conditions .

Major Products

The major products formed from these reactions include partially debrominated derivatives and substituted cyclododecane compounds, depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane is unique due to its high degree of bromination and deuteration, which enhances its stability and effectiveness as a flame retardant. Its specific stereochemistry also contributes to its distinct properties compared to other brominated compounds .

Properties

Molecular Formula

C12H18Br6

Molecular Weight

659.8 g/mol

IUPAC Name

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D,12D

InChI Key

DEIGXXQKDWULML-AEEJMBFOSA-N

Isomeric SMILES

[2H][C@]1([C@](C(C([C@@]([C@](C(C([C@@]([C@@](C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)Br

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

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